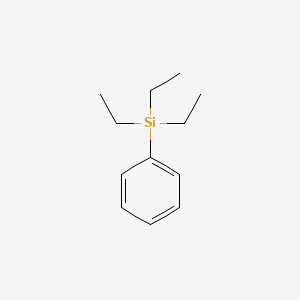
Triethyl(phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(phenyl)silane is an organosilicon compound with the chemical formula C12H20Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties, including its ability to act as a reducing agent and its involvement in hydrosilylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(phenyl)silane can be synthesized through several methods. One common method involves the reaction of triethylchlorosilane with phenylmagnesium bromide (PhMgBr) in the presence of a suitable solvent. The reaction proceeds as follows:
Et3SiCl+PhMgBr→Et3SiPh+MgClBr
Another method involves the reduction of triethylchlorosilane using lithium aluminum hydride (LiAlH4). This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reagents.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Triethyl(phenyl)silane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Hydrosilylation: It participates in hydrosilylation reactions, where the Si-H bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and boron trifluoride etherate (BF3·OEt2). These reactions are typically carried out under anhydrous conditions.
Hydrosilylation: Platinum-based catalysts are often used to facilitate these reactions. The reactions are usually conducted at elevated temperatures and under inert atmospheres.
Substitution: Reagents such as phenylmagnesium bromide (PhMgBr) and other Grignard reagents are commonly used.
Major Products Formed
Reduction: The major products are the corresponding alcohols or amines, depending on the starting material.
Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.
Substitution: The major products are substituted silanes with various functional groups.
Scientific Research Applications
Triethyl(phenyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a hydride source in organic synthesis. It is also involved in the synthesis of complex organosilicon compounds.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which triethyl(phenyl)silane exerts its effects involves the transfer of a hydride ion (H-) from the silicon atom to the target molecule. This transfer can occur through various pathways, depending on the reaction conditions and the nature of the target molecule. The Si-H bond is polarized, with the silicon atom being partially positive and the hydrogen atom being partially negative. This polarization facilitates the transfer of the hydride ion to electrophilic centers in the target molecule.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane (PhSiH3): Similar to triethyl(phenyl)silane, phenylsilane is used as a reducing agent and in hydrosilylation reactions. it has a simpler structure with only one phenyl group and three hydrogen atoms attached to the silicon atom.
Triethoxysilane ((C2H5O)3SiH): This compound is also used in hydrosilylation reactions and as a reducing agent. It has three ethoxy groups attached to the silicon atom, making it more reactive in certain conditions.
Trimethyl(phenyl)silane (PhSi(CH3)3): This compound has three methyl groups and one phenyl group attached to the silicon atom. It is used in similar applications but has different reactivity due to the presence of the methyl groups.
Uniqueness
This compound is unique due to its combination of ethyl and phenyl groups attached to the silicon atom. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
CAS No. |
2987-77-1 |
|---|---|
Molecular Formula |
C12H20Si |
Molecular Weight |
192.37 g/mol |
IUPAC Name |
triethyl(phenyl)silane |
InChI |
InChI=1S/C12H20Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
CEAWWDXUKYZTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione](/img/structure/B14091747.png)

![1-[3-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091749.png)
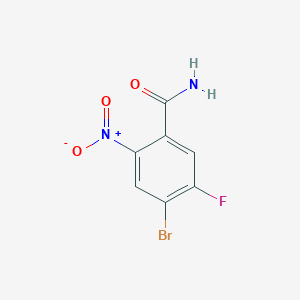
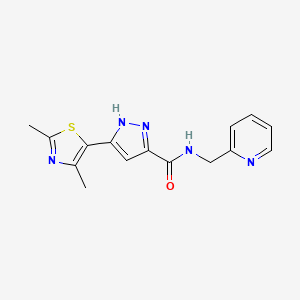
![2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B14091768.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/structure/B14091773.png)
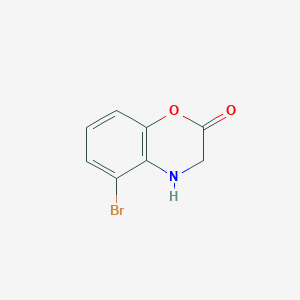
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091787.png)
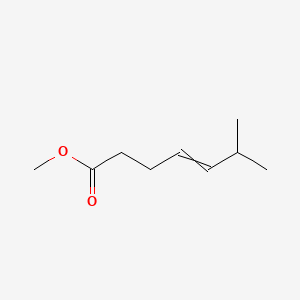
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B14091797.png)
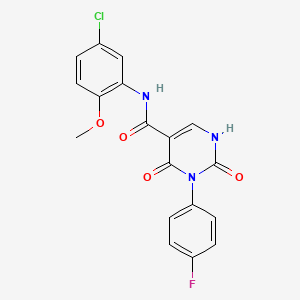
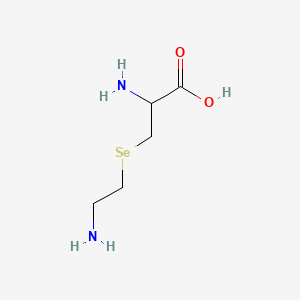
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091830.png)
